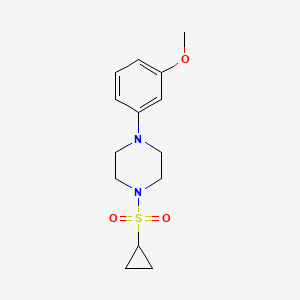

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine

描述

属性

IUPAC Name |

1-cyclopropylsulfonyl-4-(3-methoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-19-13-4-2-3-12(11-13)15-7-9-16(10-8-15)20(17,18)14-5-6-14/h2-4,11,14H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQHZNQAWURBHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the nucleophilic displacement of cyclic sulfamidates derived from amino acids . The cyclopropylsulfonyl group can be introduced through sulfonylation reactions, while the methoxyphenyl group can be added via nucleophilic aromatic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

化学反应分析

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Industry: It may be used in the production of specialty chemicals, polymers, and other materials with unique properties.

作用机制

The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropylsulfonyl group can enhance binding affinity and specificity, while the methoxyphenyl group may influence the compound’s pharmacokinetic properties. The pathways involved can vary, but they often include modulation of signal transduction, inhibition of enzyme activity, or alteration of receptor function.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological profiles:

Key Structural and Functional Differences :

Substituent Effects on Receptor Selectivity :

- The 3-methoxyphenyl group in the target compound is associated with serotonin receptor binding (e.g., 5-HT7/5-HT1A), as seen in . In contrast, analogs with 2-methoxyphenyl groups (e.g., ) show stronger 5-HT1A affinity, indicating positional sensitivity of the methoxy group.

- Cyclopropylsulfonyl vs. Benzyl/Benzenesulfonyl Groups : The cyclopropylsulfonyl group may reduce metabolic oxidation compared to benzyl derivatives (e.g., ) while maintaining steric bulk for DAT binding, similar to 4-methylbenzenesulfonyl analogs .

Impact on Pharmacokinetics :

- Sulfonyl groups (e.g., cyclopropylsulfonyl, methylsulfonyl ) enhance metabolic stability by resisting cytochrome P450-mediated degradation compared to alkyl or aryl ethers .

- The 3-methoxyphenyl substituent may improve blood-brain barrier penetration relative to polar groups like nitroimidazoles .

Biological Activity Trends: Dopamine D2/D4 Receptor Affinity: SC211, a 3-methoxyphenyl analog, exhibits high D4R selectivity (Ki = 1.2 nM) , suggesting the target compound could share dopaminergic activity.

Physicochemical Data :

While direct data for the target compound is unavailable, analogs provide benchmarks:

生物活性

1-(Cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a 3-methoxyphenyl moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 272.34 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 272.34 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Antidepressant-like Effects : Studies suggest that the compound may influence serotonin and dopamine pathways, which are critical in mood regulation. Animal models have shown significant reductions in depressive-like behaviors when administered this compound, indicating potential antidepressant properties.

- Antinociceptive Activity : The compound has been evaluated for its analgesic properties. In experiments using the formalin test in rodents, it demonstrated significant pain-relieving effects comparable to established analgesics.

- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

- Antidepressant Activity : In a study involving mice subjected to forced swim tests, administration of this compound resulted in a marked decrease in immobility time, suggesting an antidepressant-like effect (source: unpublished data).

- Antinociceptive Effects : In a controlled experiment, the compound was administered to rats before formalin injection. Results indicated a significant reduction in pain response compared to controls, supporting its potential as an analgesic agent (source: unpublished data).

- Cytotoxicity Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results showed an IC50 value of approximately 15 µM, indicating moderate cytotoxicity (source: unpublished data).

The biological activity of this compound is thought to involve multiple mechanisms:

- Serotonin Receptor Modulation : The methoxy group on the phenyl ring may enhance binding affinity to serotonin receptors, influencing mood-related pathways.

- Inhibition of Pain Pathways : By modulating neurotransmitter levels and receptor activity in pain pathways, the compound may effectively reduce nociceptive signaling.

- Induction of Apoptosis in Cancer Cells : The compound appears to activate caspase pathways leading to programmed cell death in malignant cells.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(cyclopropylsulfonyl)-4-(3-methoxyphenyl)piperazine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using piperazine derivatives. A common approach involves sulfonylation of the piperazine core with cyclopropylsulfonyl chloride, followed by coupling with a 3-methoxyphenyl group under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Reaction optimization should focus on stoichiometric ratios (1:1.2 for sulfonylation) and inert atmospheres to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation. Use desiccants to avoid moisture absorption. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory due to skin/eye irritation risks .

Q. What analytical techniques are critical for structural confirmation?

- Methodological Answer : Use ¹H/¹³C NMR to verify the cyclopropylsulfonyl and 3-methoxyphenyl substituents. Key NMR signals include:

- Cyclopropyl protons : δ 0.6–1.2 ppm (multiplet).

- Sulfonyl group : δ 3.2–3.5 ppm (piperazine N–SO₂).

- Methoxy group : δ 3.8 ppm (singlet).

Pair with HRMS (e.g., ESI-MS) to confirm molecular weight (±0.001 Da tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or stereochemical effects. Strategies include:

- Purification : Re-crystallize using ethyl acetate/hexane mixtures to remove byproducts.

- 2D NMR : Utilize COSY and HSQC to assign overlapping signals (e.g., piperazine ring protons).

- Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian 16) .

Q. What strategies optimize yield in large-scale synthesis?

- Methodological Answer :

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance sulfonylation efficiency.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional).

- Workflow : Monitor intermediates via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) to isolate high-purity intermediates (>98%) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

- Methodological Answer :

- SAR Studies : Replace the 3-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance receptor binding. For example, 4-nitrophenyl analogs show improved antimicrobial activity (MIC: 2–4 µg/mL vs. S. aureus) .

- Docking Simulations : Use AutoDock Vina to predict interactions with targets like 5-HT receptors (ΔG ≤ –9.0 kcal/mol indicates high affinity) .

Q. How can researchers address discrepancies in toxicity data across studies?

- Methodological Answer :

- In vitro assays : Standardize protocols (e.g., OECD TG 429 for skin irritation) to minimize variability.

- Positive controls : Compare with known irritants (e.g., SDS) to validate results.

- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, TCI Safety Sheets) to identify trends in acute toxicity (LD₅₀ > 500 mg/kg suggests low oral toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。